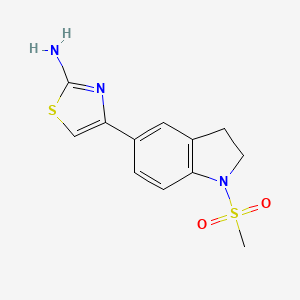
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
The synthesis of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common synthetic route starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings under appropriate conditions to yield the target compound.
Analyse Chemischer Reaktionen
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The combination of these interactions leads to the compound’s diverse biological effects, including inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .
Vergleich Mit ähnlichen Verbindungen
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can be compared with other indole and thiazole derivatives:
Indole derivatives: Compounds like indomethacin and tryptophan share the indole scaffold and exhibit anti-inflammatory and biological activities, respectively.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Unique features: The combination of indole and thiazole rings in this compound provides a unique structural framework that enhances its biological activity and potential therapeutic applications
Eigenschaften
Molekularformel |
C12H13N3O2S2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S2/c1-19(16,17)15-5-4-9-6-8(2-3-11(9)15)10-7-18-12(13)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
InChI-Schlüssel |
QEXTYLCUVYOQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


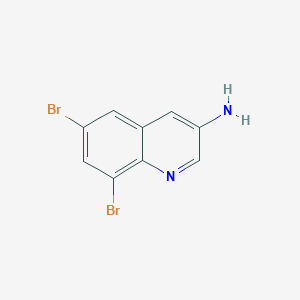
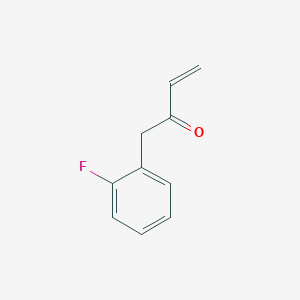
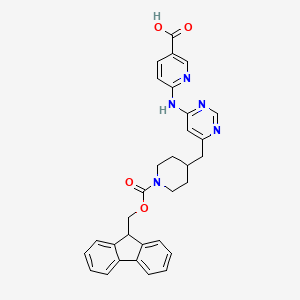
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
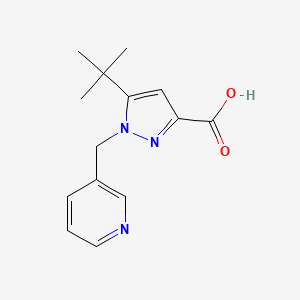
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)
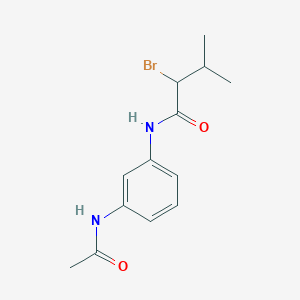
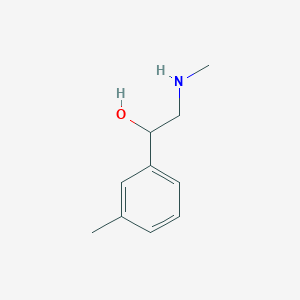
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
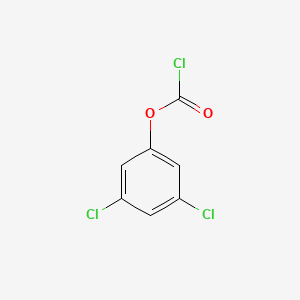
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)

![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)
